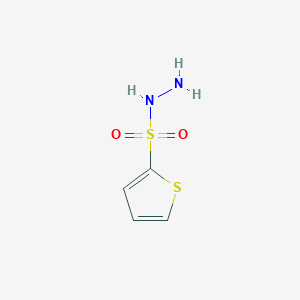

Thiophene-2-sulfonohydrazide

Description

Structure

3D Structure

Properties

CAS No. |

52260-00-1 |

|---|---|

Molecular Formula |

C4H6N2O2S2 |

Molecular Weight |

178.2 g/mol |

IUPAC Name |

thiophene-2-sulfonohydrazide |

InChI |

InChI=1S/C4H6N2O2S2/c5-6-10(7,8)4-2-1-3-9-4/h1-3,6H,5H2 |

InChI Key |

YIBACQHAKISWLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Thiophene 2 Sulfonohydrazide

Established Synthetic Pathways for Thiophene-2-sulfonohydrazide

The synthesis of this compound is primarily achieved through established chemical reactions, with ongoing research exploring more efficient and environmentally benign alternatives.

Conventional Routes from Thiophene-2-sulfonyl Chloride and Hydrazine (B178648) Derivatives

The most common and well-documented method for the preparation of this compound involves the reaction of thiophene-2-sulfonyl chloride with hydrazine hydrate (B1144303). aaup.edursc.orgresearchgate.net This nucleophilic substitution reaction is typically carried out in a suitable solvent, such as dioxane, benzene (B151609), tetrahydrofuran (B95107) (THF), or ethanol (B145695). aaup.edu The reaction temperature is often maintained between 0°C and 25°C to ensure the formation of the desired product in high purity and yield. aaup.edu The use of two molar equivalents of hydrazine hydrate is a common practice to drive the reaction to completion and neutralize the hydrochloric acid byproduct. aaup.edu

Some studies have noted that for aryl sulfonyl chlorides with electron-withdrawing groups, conducting the condensation with hydrazine at lower temperatures is crucial to favor the formation of the sulfonohydrazide over the corresponding sulfonic acid. aaup.edu For instance, the reaction of 2-chloro-5-nitro-p-toluenesulfonyl chloride with hydrazine hydrate at a cold temperature yields the sulfonohydrazide, whereas warming the mixture results predominantly in the sulfonic acid. aaup.edu

Exploration of Alternative and Green Synthetic Approaches for this compound

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. For the synthesis of related hydrazide compounds, ultrasound-assisted synthesis has emerged as a promising green alternative. This technique has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. acs.org For example, the synthesis of 2-hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide was achieved in just 4 minutes using ultrasound irradiation in ethanol, a substantial improvement over the 3 hours required for the conventional reflux method. acs.org While not directly reported for this compound itself, this approach highlights a potential avenue for greener synthesis.

Another green approach that has been explored for the synthesis of sulfonyl hydrazides is the use of water as a solvent. Reactions of sulfonyl chlorides with hydrazine hydrochlorides in water at 60°C in the presence of triethylamine (B128534) have been shown to produce substituted sulfonyl hydrazides in moderate to good yields. researchgate.net Additionally, solvent-free synthesis using basic alumina (B75360) as a catalyst has been reported for the preparation of sulfonyl hydrazides and sulfonyl semicarbazides, offering a method with higher yields and shorter reaction times. researchgate.net

Optimization of Synthesis Parameters for this compound

The efficiency and outcome of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent systems and the use of catalysts can significantly impact the yield and purity of the final product.

Influence of Solvent Systems and Reaction Conditions on Yield and Purity

The choice of solvent plays a critical role in the synthesis of sulfonohydrazides. Solvents such as dioxane, benzene, THF, and ethanol are commonly employed for the reaction between sulfonyl chlorides and hydrazine hydrate. aaup.edu The solubility of the starting materials and the stability of the product in the chosen solvent are key considerations. The reaction temperature is another crucial factor, with lower temperatures generally favoring the formation of the desired sulfonohydrazide, particularly when dealing with reactive sulfonyl chlorides. aaup.edu

For instance, in the synthesis of N'-((1H-indol-2-yl)-methylene)-naphthalene-2-sulfono-hydrazide, the condensation reaction was carried out in ethanol under reflux for five hours to achieve a significant yield. aaup.edu In another example, the synthesis of various sulfonyl hydrazine derivatives involved heating in pure ethanol or using acetic acid as a catalyst. aaup.edu

Catalytic Strategies for Enhanced Reaction Efficiency and Selectivity

The use of catalysts can enhance the efficiency of sulfonohydrazide synthesis. Basic alumina has been successfully used as a catalyst in the solvent-free synthesis of sulfonyl hydrazides, leading to higher yields and shorter reaction times. researchgate.net Acetic acid has also been employed as a catalyst in the condensation of aldehydes with arylsulfonohydrazides to produce sulfonyl hydrazine derivatives. aaup.edu

While not directly applied to the synthesis of this compound itself, other catalytic systems have been developed for related thiophene (B33073) derivatives. For example, copper-catalyzed tandem S-alkenylation of potassium sulfide (B99878) with 1,4-diiodo-1,3-dienes provides an efficient route to variously substituted thiophenes. derpharmachemica.com

Strategies for Chemical Modification and Analog Design from this compound

This compound serves as a versatile starting material for the synthesis of a variety of derivatives with potential applications in medicinal chemistry and materials science.

A primary strategy for its chemical modification is through condensation reactions with aldehydes and ketones to form the corresponding sulfonyl hydrazones. aaup.edu These reactions are often carried out by heating the reactants in a suitable solvent, sometimes with the aid of a catalyst like acetic acid. aaup.edu For example, sulfonyl hydrazine derivatives have been produced by condensing an arylsulfonohydrazide with an aldehyde. aaup.edu

N-Substitution Reactions on the Hydrazide Moiety (Acylation, Alkylation, Arylation)

The hydrazide group of this compound is a key site for chemical modification, allowing for the introduction of various substituents through N-substitution reactions. These reactions, including acylation, alkylation, and arylation, are fundamental in creating a diverse library of derivatives.

Acylation of the terminal nitrogen of the hydrazide can be achieved using acylating agents like acyl chlorides or anhydrides. researchgate.net For instance, the reaction of this compound with substituted benzoyl chlorides in an appropriate solvent yields N-acyl-N'-(thiophene-2-sulfonyl)hydrazides. The selectivity of acylation on either of the two nitrogen atoms of the hydrazide can be controlled by the choice of catalyst. researchgate.net

Alkylation introduces alkyl groups onto the hydrazide nitrogen. This can be accomplished by reacting the sulfonohydrazide with alkyl halides. For example, N-alkylation with benzyl (B1604629) alcohol has been reported for related sulfonamides. chemicalbook.com The synthesis of N-substituted sulfonohydrazides can also be achieved through multi-step reaction sequences. researchgate.net

Arylation involves the attachment of an aryl group to the hydrazide moiety. While direct N-arylation of sulfonohydrazides can be challenging, alternative strategies involving coupling reactions can be employed.

Condensation Reactions Leading to Schiff Bases and Fused Heterocyclic Derivatives

The reactivity of the terminal amino group of the hydrazide moiety makes it an excellent nucleophile for condensation reactions with carbonyl compounds, leading to the formation of Schiff bases and subsequently to various fused heterocyclic systems.

Schiff Base Formation: this compound readily condenses with a wide range of aldehydes and ketones to form the corresponding sulfonylhydrazone Schiff bases. aaup.eduresearchgate.net These reactions are typically carried out by refluxing equimolar amounts of the sulfonohydrazide and the carbonyl compound in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. aaup.eduorientjchem.org The resulting Schiff bases are often stable, crystalline solids. researchgate.net The synthesis of thiophene-based Schiff bases has been reported using various aldehydes, including thiophene-2-carboxaldehyde and substituted benzaldehydes. orientjchem.orgacgpubs.org

Fused Heterocyclic Derivatives: The Schiff bases derived from this compound can serve as versatile intermediates for the synthesis of fused heterocyclic compounds. For example, intramolecular cyclization reactions can lead to the formation of various ring systems. The synthesis of fused heterocycles like pyrazoles has been reported from reactions involving thiophene-2-sulfonyl derivatives. researchgate.net The construction of fused heterocyclic systems is a significant area of research due to the wide-ranging applications of these compounds. sioc-journal.cnrsc.org

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Aldehydes/Ketones | Schiff Bases | aaup.eduresearchgate.net |

| This compound Derivatives | - | Fused Heterocycles | researchgate.netsioc-journal.cn |

| Thiophene-2-carboxaldehyde | Aniline Derivatives | Schiff Bases | orientjchem.org |

| Thiophene-2-carbaldehyde | Piperidine Derivatives | Schiff Bases | acgpubs.org |

Introduction of Substituents on the Thiophene Ring System and Their Regioselective Synthesis

Modification of the thiophene ring itself is another crucial strategy for diversifying the chemical space of this compound derivatives. Various substitution reactions can be employed to introduce functional groups at specific positions on the thiophene ring.

The regioselective synthesis of substituted thiophenes is of great importance. mdpi.comd-nb.infoscilit.com Halogenation, nitration, and acylation are common electrophilic substitution reactions for thiophene. slideshare.net For example, 5-chlorothiophene-2-sulfonamide (B1586055) can be synthesized and used as a precursor for further derivatization. chemicalbook.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have emerged as powerful tools for the regioselective introduction of aryl groups onto the thiophene ring. d-nb.info This method allows for the synthesis of 5-aryl-thiophene derivatives from halogenated thiophene precursors. d-nb.info The synthesis of thiophene derivatives with substituents at various positions has been extensively explored, leading to a wide range of functionalized compounds. ajol.infonih.gov

Metal Complexation Chemistry of this compound and its Derivatives

The presence of multiple heteroatoms (N, O, and S) in this compound and its derivatives, particularly the Schiff bases, makes them excellent ligands for coordinating with various metal ions. researchgate.net The resulting metal complexes often exhibit unique properties and have been a subject of significant research interest.

Schiff bases derived from this compound can act as bidentate or tridentate ligands, coordinating with metal ions through the azomethine nitrogen, the sulfonyl oxygen, and potentially the thiophene sulfur atom. The synthesis of metal complexes with various transition metals such as Cu(II), Ni(II), Co(II), and Zn(II) has been reported for related thiophene-derived Schiff bases. nih.govresearchgate.net These complexes often exhibit distinct geometries, such as tetrahedral or octahedral, depending on the metal ion and the ligand structure. nih.govresearchgate.net The complexation can lead to shifts in the spectral properties of the ligand, which can be observed using techniques like UV-Vis and IR spectroscopy. researchgate.net

| Ligand | Metal Ion | Complex Geometry | Reference |

| Thiophene-derived Schiff base | Cu(II), Zn(II), Cd(II) | Distorted tetrahedral | nih.gov |

| 2-((thiophen-2-ylmethylene)amino)benzamide | Ni(II) | Distorted octahedral | researchgate.net |

| 2-((thiophen-2-ylmethylene)amino)benzamide | Zn(II) | Tetrahedral | researchgate.net |

Purification and Isolation Techniques for this compound and its Synthetic Analogues

The purification and isolation of this compound and its derivatives are critical steps to ensure the purity and characterization of the synthesized compounds. A variety of standard and advanced techniques are employed for this purpose.

Crystallization and Recrystallization: These are the most common methods for purifying solid compounds. The choice of solvent is crucial for effective purification. For instance, synthesized hydrazide Schiff's bases have been recrystallized from ethanol. researchgate.net

Chromatography: Column chromatography is a widely used technique for the separation and purification of synthetic analogues. Silica gel is a common stationary phase for the purification of thiophene derivatives. nih.gov Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions and to assess the purity of the products. nih.gov

Washing and Extraction: Simple washing with appropriate solvents can remove unreacted starting materials and soluble impurities. For example, synthesized Schiff bases are often washed with water and ether to ensure purity. aaup.edu Liquid-liquid extraction is also a standard procedure to separate the desired product from the reaction mixture. nih.gov

Spectroscopic and Analytical Techniques: The purity and structure of the isolated compounds are confirmed using various analytical methods, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR): To elucidate the chemical structure. researchgate.net

Infrared (IR) spectroscopy: To identify functional groups. researchgate.net

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. researchgate.net

Melting Point Determination: To assess the purity of crystalline solids. researchgate.net

The selection of the appropriate purification technique depends on the physical and chemical properties of the target compound and the nature of the impurities present.

Advanced Structural Characterization and Conformational Analysis of Thiophene 2 Sulfonohydrazide

Spectroscopic Analysis for Definitive Structural Elucidation

Spectroscopic techniques are fundamental in piecing together the molecular puzzle of thiophene-2-sulfonohydrazide, each providing unique insights into its structure and electronic properties.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is a cornerstone for confirming the elemental composition and exact molecular weight of this compound. rsc.org This technique provides a highly accurate mass-to-charge ratio, which can be used to deduce the molecular formula.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Ionization Mode | Electrospray Ionization (ESI) | rsc.org |

| Calculated m/z | Varies based on adduct (e.g., [M+H]⁺, [M+Na]⁺) | rsc.org |

| Measurement Mode | Positive Ion | rsc.org |

Note: Specific m/z values are dependent on the ionized species and experimental conditions.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the connectivity of atoms within the molecule. ¹H and ¹³C NMR are standard methods for elucidating the carbon-hydrogen framework. acs.org

In the ¹H NMR spectrum of related thiophene (B33073) compounds, the protons on the thiophene ring typically appear as multiplets in the aromatic region. acs.org The chemical shifts of the -NH and -NH₂ protons of the sulfonohydrazide group are also characteristic and can be identified in the spectrum. acs.org

Table 2: Representative ¹H NMR Chemical Shifts for Thiophene Derivatives

| Proton | Chemical Shift (ppm) Range | Reference |

| Thiophene Ring Protons | δ 7.2–7.5 (doublet of doublets) | |

| Sulfonamide NH | δ 5.5–6.5 (broad singlet) |

Note: These are representative values for related structures and may vary for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures and Isomer Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying the functional groups present in this compound. rsc.orgmjcce.org.mk The vibrational modes of the molecule, such as stretching and bending, give rise to a unique spectral fingerprint. youtube.com

Key expected vibrational frequencies include those for the S=O stretching of the sulfonamide group, N-H stretching of the hydrazide, and various vibrations associated with the thiophene ring. For instance, the C-S stretching modes in thiophene derivatives are typically observed in the range of 710-687 cm⁻¹. iosrjournals.org

Table 3: Key Infrared Absorption Bands for Related Thiophene and Sulfonamide Compounds

| Functional Group | Wavenumber (cm⁻¹) Range | Reference |

| N-H Stretch | ~3250 | acs.org |

| C=O Stretch (Amide I) | ~1654 | acs.org |

| C=N Stretch | ~1630 | acs.org |

| S=O Stretch (Sulfonamide) | ~1350–1150 | |

| N-N Stretch | ~998 | acs.org |

| C-S Stretch | ~852, 649 | iosrjournals.org |

Note: These are characteristic ranges and specific values will be unique to the compound.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which can aid in a more complete vibrational assignment. researchgate.net

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the π-electron system of the thiophene ring. rsc.org The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The thiophene ring itself is a chromophore, and its substitution with the sulfonohydrazide group will influence the wavelength of maximum absorption (λₘₐₓ). spectrabase.com Studies on similar thiophene derivatives show absorption bands that can be attributed to π → π* transitions within the heterocyclic ring. researchgate.net

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Elucidation of Molecular Geometry, Bond Lengths, and Angles of this compound

By successfully growing a single crystal of this compound, X-ray diffraction analysis can reveal the precise spatial arrangement of its atoms. mdpi.comscienceopen.com This includes the planarity of the thiophene ring, the geometry around the sulfur atom of the sulfonyl group, and the conformation of the hydrazide moiety. The resulting structural data is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. researchgate.net While specific crystallographic data for the title compound was not found in the search results, the general methodology is well-established for similar molecules. mdpi.com

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking, Halogen Bonding) and Crystal Packing

The supramolecular architecture of this compound and its derivatives in the solid state is dictated by a complex network of non-covalent interactions. X-ray crystallography studies on analogous sulfonohydrazide compounds reveal that hydrogen bonding is the predominant force governing crystal packing. researchgate.netacs.org The primary hydrogen bond motif involves the hydrazide moiety, where the N-H group acts as a hydrogen bond donor and the sulfonyl oxygen atoms act as acceptors. This frequently leads to the formation of centrosymmetric dimers through N–H⋯O interactions, creating stable ring motifs, such as the R²₂(8) graph-set notation. acs.orgnih.gov

In addition to these primary interactions, weaker C–H⋯O and C–H⋯N hydrogen bonds further stabilize the crystal lattice, connecting the primary motifs into extended one-, two-, or three-dimensional networks. acs.orgmdpi.comresearchgate.net In some derivatives, C-H···S interactions have also been observed. sciensage.info The packing is often dense, with these varied hydrogen bonds creating a robust and stable crystalline structure. mdpi.com

Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular contacts, confirms the prevalence of these interactions. In closely related structures, H···H contacts typically account for the largest percentage of the surface area, followed by O···H/H···O and C···H/H···C contacts, underscoring the significance of hydrogen bonding and van der Waals forces in the crystal packing. nih.govresearchgate.net

Interactive Table: Summary of Intermolecular Interactions in Sulfonohydrazide Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) / Angle (°) | Graph Set Motif | Reference |

|---|---|---|---|---|---|

| Hydrogen Bond | N-H | O=S | d(N···O) ≈ 2.8-3.0 Å | R²₂(8) | acs.orgnih.gov |

| Hydrogen Bond | C-H (ring) | O=S | d(C···O) ≈ 3.2-3.5 Å | C(10), C(11) | nih.govmdpi.com |

| Hydrogen Bond | C-H (ring) | N | d(C···N) ≈ 3.4 Å | R²₂(9) | acs.org |

| π-π Stacking | Thiophene (centroid) | Thiophene (centroid) | d(Cg···Cg) ≈ 3.7-3.9 Å | - | nih.gov |

| C-H···π Interaction | C-H | Thiophene Ring (Cg) | d(H···Cg) ≈ 2.8-3.0 Å | - | nih.gov |

Conformational Analysis and Tautomeric Considerations of this compound

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional shape and the potential for isomerization. For this compound, this involves understanding its preferred spatial arrangements (conformations) and the possibility of existing in different structural forms (tautomers).

The conformational landscape of this compound is defined by the rotation around its single bonds, primarily the C(thiophene)–S(sulfonyl) and S(sulfonyl)–N(hydrazide) bonds. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring this landscape. growingscience.com These calculations can determine the geometries of stable conformers (energy minima) and the energy barriers required for interconversion between them (transition states). ethz.ch

A critical parameter is the rotational energy barrier, which dictates the flexibility of the molecule at a given temperature. DFT calculations have been successfully used to predict these barriers. nih.gov For instance, in a study of the closely related 2-methylthiophene, the barrier to internal rotation of the methyl group (V₃ potential) was experimentally determined and computationally benchmarked, providing a value of approximately 197 cm⁻¹ (2.36 kJ/mol). mdpi.com This value serves as a reference for the energy required to rotate a substituent on the thiophene ring. The rotational barrier around the S-N bond in the sulfonohydrazide moiety is also crucial, as it influences the relative positioning of the terminal -NH₂ group. The interplay of these rotational possibilities suggests that this compound likely exists as a mixture of conformers in solution. nih.gov

Interactive Table: Calculated Rotational Barriers in Related Molecular Fragments

| Molecule/Fragment | Rotational Bond | Method | Calculated Barrier (kJ/mol) | Reference |

|---|---|---|---|---|

| 2-Methylthiophene | C(ring)–C(methyl) | DFT/Expt. | 2.36 | mdpi.com |

| 1,1'-Binaphthyl | C(aryl)–C(aryl) | DFT (B3LYP) | 97.35 | growingscience.com |

Tautomerism is a phenomenon where a compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton. byjus.com this compound has the potential to exhibit prototropic tautomerism within the sulfonohydrazide group. This can be envisioned as an equilibrium between an "amide" form (SO₂-NH-NH₂) and an "iminol" form (SO(OH)=N-NH₂), analogous to keto-enol tautomerism.

The experimental verification of tautomers relies heavily on spectroscopic techniques. numberanalytics.com Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly sensitive to such structural changes. Different tautomers will produce distinct signals; for example, ¹H NMR would show different chemical shifts for the mobile proton, and ¹³C NMR would reflect changes in the hybridization of the atoms involved. scirp.org Similarly, IR spectroscopy would show characteristic bands for C=N, O-H, and N-H vibrations, allowing for the identification of the predominant form. researchgate.net

While direct experimental studies on the tautomerism of this compound are not widely reported, research on related thiosemicarbazones and other heterocyclic systems provides a strong basis for inference. scirp.org In many cases, one tautomer is significantly more stable and therefore predominates under normal conditions. scirp.org For example, solid-state X-ray diffraction analysis often reveals the molecule crystallized as a single, most stable tautomer, which may differ from the equilibrium mixture present in solution. researchgate.net The relative stability of tautomers can be influenced by factors such as solvent polarity and the ability to form intra- or intermolecular hydrogen bonds. Computational studies have shown that hydrogen bonding can preferentially stabilize a tautomer that would otherwise be less stable. rsc.org Therefore, it is highly probable that this compound exists in a dynamic equilibrium between its tautomeric forms, with the position of the equilibrium being sensitive to its physical state and environment.

Interactive Table: Potential Tautomeric Forms and Investigative Methods

| Tautomer Name | Structural Formula Fragment | Key Features | Investigative Methods | Reference |

|---|---|---|---|---|

| Amide Form | -SO₂-NH-NH₂ | S=O double bonds, N-H bonds | XRD, NMR, IR, DFT | scirp.orgresearchgate.net |

| Iminol Form | -S(OH)=N-NH₂ | S=N double bond, O-H bond | NMR, IR, DFT | scirp.orgrsc.org |

Computational Chemistry and Theoretical Insights into Thiophene 2 Sulfonohydrazide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in providing a detailed understanding of the electronic nature of Thiophene-2-sulfonohydrazide at the atomic level. These methods allow for the precise calculation of various molecular properties that are key to understanding its stability and reactivity.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the ground state properties of molecular systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), can accurately predict its optimized geometry, including bond lengths and angles. bohrium.com Studies on analogous thiophene (B33073) sulfonamide derivatives have demonstrated a strong correlation between DFT-calculated and experimentally determined structural parameters. worldscientific.com

Key electronic descriptors derived from DFT calculations provide a quantitative measure of the molecule's electronic characteristics. These descriptors are crucial for understanding its reactivity and potential interactions.

| Electronic Descriptor | Description | Representative Value (Illustrative) |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | - |

| Dipole Moment | A measure of the overall polarity of the molecule. | ~3-5 D |

| Ionization Potential (I) | The energy required to remove an electron from the molecule. | ~8-9 eV |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. | ~1-2 eV |

| Chemical Hardness (η) | A measure of the molecule's resistance to deformation or change in its electron distribution. Calculated as (I-A)/2. | ~3-4 eV |

| Electronegativity (χ) | A measure of the molecule's ability to attract electrons. Calculated as (I+A)/2. | ~4.5-5.5 eV |

| Electrophilicity Index (ω) | A measure of the molecule's ability to act as an electrophile. Calculated as χ²/2η. | ~2-3 eV |

These values are illustrative and based on typical ranges observed for similar thiophene sulfonamide derivatives. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are critical indicators of a molecule's kinetic stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the hydrazide moiety, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the sulfonyl group, suggesting this region is susceptible to nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher reactivity and a greater ease of intramolecular charge transfer. nih.gov In studies of related thiophene derivatives, the HOMO-LUMO gap has been shown to be a key factor in their biological activity. mdpi.com

| FMO Parameter | Description | Illustrative Value (eV) |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital. | -6.0 to -7.0 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 to -2.0 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO (E_LUMO - E_HOMO). | 4.0 to 5.0 |

These values are illustrative and derived from computational studies on analogous thiophene-containing compounds. bohrium.commdpi.com

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. researchgate.net The ESP is mapped onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net

For this compound, the ESP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the hydrazide moiety, highlighting their potential as hydrogen bond acceptors. The hydrogen atoms of the amino group would exhibit a positive potential, indicating their role as hydrogen bond donors. The thiophene ring itself would present a region of intermediate potential. This detailed charge distribution analysis is crucial for understanding non-covalent interactions, which are vital for molecular recognition and binding to biological targets. numberanalytics.com

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on its behavior over time. fortunejournals.com MD simulations track the motions of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and the influence of the surrounding environment, such as solvent molecules. fortunejournals.comnih.gov

For this compound, MD simulations can be employed to:

Explore Conformational Flexibility: Identify the most stable conformations of the molecule and the energy barriers between them. The rotation around the S-N and N-N bonds would be of particular interest.

Analyze Solvent Effects: Simulate the molecule in an explicit solvent (e.g., water) to understand how solvent molecules arrange themselves around the solute and how this solvation shell affects the molecule's conformation and dynamics. nih.gov The formation of hydrogen bonds between the sulfonohydrazide group and water molecules can be explicitly studied. nih.gov

Study Interactions with Biomolecules: In the context of drug design, MD simulations can model the interaction of this compound with a biological target, such as an enzyme active site, providing insights into the stability of the complex and the key intermolecular interactions.

Although specific MD simulation studies on this compound are not widely reported in the literature, the methodologies are well-established and have been applied to similar heterocyclic and sulfonamide-containing compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable in drug discovery for predicting the activity of novel compounds and guiding the design of more potent analogues.

The foundation of any QSAR model is the selection and calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a series of this compound derivatives, a wide range of descriptors can be calculated:

Topological Descriptors: These describe the connectivity of atoms in a molecule, irrespective of its 3D conformation. Examples include molecular weight, number of rotatable bonds, and various connectivity indices (e.g., Zagreb indices).

Electronic Descriptors: These are derived from quantum chemical calculations (as discussed in Section 4.1) and describe the electronic properties of the molecule. Key electronic descriptors include HOMO and LUMO energies, dipole moment, and atomic charges.

Steric (Geometrical) Descriptors: These relate to the three-dimensional size and shape of the molecule. Examples include molecular volume, surface area, and specific shape indices.

Lipophilic Descriptors: The most common is the logarithm of the octanol-water partition coefficient (logP), which measures the molecule's hydrophobicity.

The selection of relevant descriptors is a critical step in building a robust QSAR model. Often, a combination of descriptors from different categories is required to capture the diverse factors influencing biological activity. For thiophene sulfonamide analogs, electronic parameters like ELUMO and dipole moment have been shown to play a dominant role in their anti-inflammatory activity.

| Descriptor Class | Example Descriptors | Relevance |

| Topological | Molecular Weight, Number of Rotatable Bonds, Connectivity Indices | Encodes molecular size and flexibility. |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Describes reactivity and electrostatic interaction potential. |

| Steric | Molecular Volume, Surface Area, Ovality | Relates to how the molecule fits into a binding site. |

| Lipophilic | logP (Octanol-Water Partition Coefficient) | Influences membrane permeability and transport. |

The development of a predictive QSAR model for this compound derivatives would involve synthesizing a library of compounds, evaluating their biological activity, calculating a comprehensive set of molecular descriptors, and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build and validate the model. Such a model would be a powerful tool for the rational design of new derivatives with enhanced therapeutic potential.

Development and Validation of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in understanding how the chemical structure of compounds like this compound derivatives relates to their biological activity. QSAR modeling establishes a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their experimentally determined biological activities.

The development of a QSAR model involves calculating a variety of molecular descriptors, which can be constitutional, topological, geometrical, or quantum-chemical in nature. For sulfur-containing compounds, including sulfonamides, properties such as mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient are often key predictors of anticancer activity. nih.govresearchgate.net Multiple Linear Regression (MLR) is a commonly used algorithm to build these models. nih.gov

A study on a series of sulfur-containing thiourea (B124793) and sulfonamide derivatives demonstrated the construction of six QSAR models to predict anticancer activity against various cell lines. nih.gov The reliability and predictive performance of these models are assessed using statistical metrics. A high coefficient of determination (R²) indicates that the model explains a large proportion of the variance in the experimental activity. Cross-validation, often using the leave-one-out (LOO) method, yields a cross-validation coefficient (Q²cv), which assesses the model's predictive power and robustness. researchgate.net

For instance, a 2D-QSAR analysis performed on aromatic sulfonyl hydrazones against Escherichia coli and Staphylococcus aureus identified the total point-charge component of the molecular dipole and the partial negative surface area as the most important descriptors, respectively. researchgate.net Another QSAR study on benzene (B151609) sulfonamide derivatives as antioxidants established a relationship between their half-maximal inhibitory concentration (IC50) and descriptors like electrophilicity, SCF energy, and molar refractivity. ekb.eg Such models not only explain the structure-activity relationship but also enable the prediction of activity for newly designed, unsynthesized compounds. ekb.eg

| Model (Target Cell Line) | R² (Training Set) | RMSE (Training Set) | R²cv (Cross-Validation) | RMSEcv (Cross-Validation) |

|---|---|---|---|---|

| HepG2 | 0.8301 | 0.2680 | 0.7628 | 0.3188 |

| A549 | 0.9636 | 0.0666 | 0.9290 | 0.0926 |

| MDA-MB-231 | 0.8950 | 0.1450 | 0.8500 | 0.1760 |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. It is a cornerstone of structure-based drug design, providing critical insights into binding modes and affinities.

This method is widely applied to thiophene derivatives to explore their potential as inhibitors for various biological targets. nih.govrjraap.com For example, docking studies have been conducted on thiophene sulfonamide derivatives against targets like the dihydropteroate (B1496061) synthase (DHPS) enzyme, a key target for antibacterial agents. nih.govresearchgate.net Similarly, derivatives have been docked into the active sites of enzymes relevant to cancer, such as pyruvate (B1213749) dehydrogenase kinase 1 (PDK1) and lactate (B86563) dehydrogenase A (LDHA). nih.gov

Prediction of Binding Modes and Affinities with Potential Biological Macromolecules

Molecular docking simulations calculate a score or binding energy (often in kcal/mol) that estimates the binding affinity between the ligand and the macromolecule. A more negative score generally indicates a more favorable binding interaction.

Studies on thiophene sulfonamide derivatives have shown promising results against various targets. In an investigation of their potential as antitubercular agents, a series of thiophene sulfonamides were docked against the enoyl acyl carrier protein reductase (InhA). The results revealed docking scores ranging from -6 to -12 kcal/mol, with several compounds showing impressive glide scores greater than -11 kcal/mol, indicating strong potential binding.

Another study focused on designing sorafenib (B1663141) analogs containing a sulfonylurea moiety as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The most potent inhibitor from the series, compound 6c, exhibited a docking score of 9.148 (in the software's specific scoring units), demonstrating a strong interaction within the kinase's active site. mdpi.com Furthermore, docking of new benzothiazole (B30560) derivatives against the DHPS enzyme showed that the most active compounds had IC50 values comparable to the standard drug, sulfadiazine, which was supported by the docking results. nih.govresearchgate.net

| Ligand/Compound Series | Target Protein | PDB ID | Predicted Binding Affinity/Score | Reference |

|---|---|---|---|---|

| Thiophene sulfonamide derivatives (7a-7s) | Enoyl acyl carrier protein reductase (InhA) | 2NSD | -6 to -12 kcal/mol | researchgate.net |

| Benzothiazole derivative (16b) | Dihydropteroate synthase (DHPS) | 1AJ0 | IC50 = 7.85 µg/mL (Docking supported) | nih.govresearchgate.net |

| 4,5,6,7-Tetrahydrobenzo[b]thiophene derivative (1b) | Pyruvate Dehydrogenase Kinase 1 (PDK1) | 4E9E | -6.4 kcal/mol | nih.gov |

| Thiophene[3,2-d]pyrimidine derivatives | HIV-1 Reverse Transcriptase (RT) | 2RKI | IC50 = 0.972–2.390 μM (Docking supported) | mdpi.com |

| AW00032 (Thiophene-2-sulfonamide derivative) | A2A Adenosine Receptor | Not Specified | ΔG = -10.49 kcal/mol | researchgate.net |

Identification of Key Residues and Interaction Hotspots in Binding Sites

Beyond predicting binding affinity, molecular docking elucidates the specific interactions between a ligand and the amino acid residues within the target's binding site. These interactions, which include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces, are crucial for the stability of the ligand-receptor complex.

For thiophene sulfonamide derivatives, the sulfonamide group is frequently observed to be a key interacting moiety. When targeting metalloenzymes like carbonic anhydrases (CAs), the sulfonamide nitrogen coordinates with the zinc ion in the active site and forms hydrogen bonds with residues such as Thr199. unifi.itdovepress.com The thiophene ring often engages in hydrophobic or π-π interactions. For example, in the active site of human Carbonic Anhydrase II (hCA II), thiophene sulfonamides establish hydrophobic contacts with residues like Val121, Phe131, Leu198, and Pro202. unifi.it

In the case of HIV-1 Reverse Transcriptase inhibitors based on a thiophene[3,2-d]pyrimidine scaffold, the thiophene core forms π-π interactions with Tyr188 and Trp229, while the sulfonamide portion can form double hydrogen bonds with K104 and V106. mdpi.com Similarly, docking of benzothiazole derivatives into the DHPS enzyme revealed arene-H interactions with Lys220 within the binding pocket. nih.govresearchgate.net

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Human Carbonic Anhydrase II (hCA II) | Thr199, Zn²⁺, Val121, Phe131, Leu198 | Hydrogen Bond, Metal Coordination, Hydrophobic | unifi.it |

| HIV-1 Reverse Transcriptase (RT) | K101, K104, V106, Tyr188, Trp229 | Hydrogen Bond, π-π Stacking | mdpi.com |

| Dihydropteroate Synthase (DHPS) | Lys220 | Arene-H Interaction | nih.govresearchgate.net |

| New Delhi Metallo-β-lactamase (NDM-1) | His116, Phe62, Trp87, Ala212 | π-π Stacking, Alkyl/π-Alkyl | acs.org |

Pharmacophore Modeling Based on this compound Scaffolds

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact optimally with a specific biological target. researchgate.net Pharmacophore models are generated either based on a set of known active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). nih.gov These models serve as 3D queries for virtual screening of compound libraries to identify new potential hits.

For scaffolds related to this compound, pharmacophore models typically include features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR).

A ligand-based pharmacophore model developed for 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors, which include thiophene amide structures, consisted of two hydrophobic features, one HBD, one aromatic ring, and two HBAs. nih.govrsc.org Another model for Matrix Metalloproteinase-9 (MMP-9) inhibitors, including aryl sulfonamide derivatives, was built on a five-point hypothesis (DDHRR_1) featuring two donors, one hydrophobic group, and two aromatic rings. acs.org The successful generation and validation of such models confirm that the thiophene sulfonamide scaffold can be effectively used to define the essential chemical features required for potent biological activity against a range of targets.

| Target | Pharmacophore Model Features | Reference |

|---|---|---|

| 17β-HSD2 Inhibitors | 2 Hydrophobic (H), 1 H-Bond Donor (HBD), 1 Aromatic Ring (AR), 2 H-Bond Acceptors (HBA) | nih.govrsc.org |

| MMP-9 Inhibitors | 2 H-Bond Donors (D), 1 Hydrophobic (H), 2 Aromatic Rings (R) | acs.org |

| A2A Receptor Antagonists | 2 H-Bond Acceptors, 1 Hydrophobic Group, 1 Aromatic Ring | researchgate.net |

| Cyclophilin D Inhibitors | Aromatic Center, H-Bond Donors, H-Bond Acceptors, Hydrophobic Centroids |

Biological Activities and Mechanistic Investigations of Thiophene 2 Sulfonohydrazide and Its Analogues

Antimicrobial Potentials (Pre-clinical in vitro and in vivo animal studies)

The emergence of multidrug-resistant microbial pathogens constitutes a significant global health threat, necessitating the urgent development of novel antimicrobial agents. Thiophene-2-sulfonohydrazide and its analogues have been investigated for their potential to address this challenge, with preclinical studies demonstrating a broad spectrum of activity against various pathogenic microorganisms.

Antibacterial Efficacy Against Various Pathogens (e.g., Drug-resistant Strains, Biofilms)

Thiophene (B33073) derivatives have shown promising antibacterial activity against a range of pathogens, including those exhibiting resistance to conventional antibiotics. Studies have highlighted the efficacy of 5-bromo-N-alkylthiophene-2-sulfonamides against clinically isolated New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae ST147. Specifically, certain analogues demonstrated low minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values, suggesting potent antibacterial action against this highly resistant strain nih.gov. The antibacterial mechanism of sulfonamides, a class to which these compounds belong, generally involves the inhibition of folic acid synthesis, which is crucial for bacterial growth and replication nih.gov.

Furthermore, other thiophene derivatives have been found to be effective against colistin-resistant Acinetobacter baumannii and Escherichia coli. The bactericidal effects of these compounds are linked to increased membrane permeabilization and a reduction in the adherence of the bacteria to host cells frontiersin.orgnih.gov. Time-kill curve assays have confirmed the bactericidal nature of some of these thiophene derivatives against these drug-resistant Gram-negative bacteria frontiersin.org. Some armed thiophene derivatives have also shown potent activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat pathogen, with one derivative exhibiting greater potency than the standard drug gentamicin nih.gov.

While specific data on the anti-biofilm activity of this compound is limited, the broader class of thiophene derivatives has been investigated for this property. The ability of certain analogues to disrupt membrane integrity and reduce bacterial adherence suggests a potential role in combating biofilm formation, a key factor in chronic and recurrent infections.

Table 1: Antibacterial Activity of Selected Thiophene Analogues

| Compound/Analogue | Pathogen | Activity Highlights | Reference |

|---|---|---|---|

| 5-bromo-N-alkylthiophene-2-sulfonamides | New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae ST147 | Low MIC (0.39 μg/mL) and MBC (0.78 μg/mL) values for one derivative. | nih.gov |

| Thiophene derivatives 4, 5, and 8 | Colistin-resistant Acinetobacter baumannii and Escherichia coli | MIC50 values between 16 and 32 mg/L for Col-R A. baumannii and 8 and 32 mg/L for Col-R E. coli. | nih.gov |

| Thiophene derivative 7 | Pseudomonas aeruginosa | More potent than the standard drug gentamicin. | nih.gov |

| Thiophene derivatives 7b and 8 | Various bacteria | Activity comparable to standard drugs ampicillin and gentamicin. | researchgate.net |

Antifungal Spectrum and Mechanism of Action (e.g., Membrane Disruption, Ergosterol Biosynthesis Inhibition)

Thiophene analogues have demonstrated significant antifungal properties against a variety of fungal pathogens, including clinically relevant yeasts and molds. Notably, certain thiophene derivatives have shown efficacy against fluconazole-resistant Candida species, which are a growing cause of invasive fungal infections nih.gov. One study reported that a 2-amino-thiophene derivative exhibited fungicidal action against several Candida strains and displayed a synergistic effect when combined with fluconazole nih.gov.

The proposed mechanisms of antifungal action for thiophene derivatives are multifaceted. Some studies suggest that these compounds can induce ultrastructural changes in fungal cells, leading to apoptosis, as evidenced by chromatin condensation observed via transmission electron microscopy nih.gov. This indicates that the compounds may interfere with essential cellular processes, ultimately leading to programmed cell death.

Another potential mechanism is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to increased membrane permeability and cell death. While direct evidence for this compound is pending, some N-substituted 2-(5-nitro-thiophene)-thiosemicarbazone derivatives have been identified as potential inhibitors of enzymes involved in the ergosterol biosynthesis pathway nih.gov. This mode of action is a common target for many established antifungal drugs. Additionally, some thiophene-based compounds have been designed as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain, further highlighting the diverse mechanisms through which these compounds can exert their antifungal effects nih.gov.

Antitubercular Activity Against Mycobacterium tuberculosis and Drug-Resistant Strains

Several thiophene-based compounds have emerged as potent agents against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains. For instance, novel small molecules based on the thiophene scaffold have demonstrated in vitro activity twofold higher than the first-line anti-TB drug isoniazid, with a MIC99 of 0.195 μM nih.gov. These compounds also showed an additive effect with other first-line TB drugs like rifampicin and levofloxacin, and a synergistic effect with the newer drug bedaquiline nih.gov. Mechanistic studies of these particular analogues suggested the involvement of KatG in their antitubercular activity nih.gov.

Other research has focused on benzo[b]thiophene derivatives, which have shown promising activity against both active and dormant M. bovis BCG, a surrogate for Mtb. Some of these compounds were also active against MDR-Mtb strains nih.gov. Molecular docking studies have suggested that these benzo[b]thiophene-2-carboxylic acid derivatives may target the DprE1 enzyme, which is essential for the synthesis of the mycobacterial cell wall nih.gov. Furthermore, 5-Nitro 2-thiophene carboxaldehyde has demonstrated antitubercular activity, with a minimum inhibitory concentration of 50µg/ml in a Microplate Alamar Blue Assay researchgate.net.

Antiviral and Antiparasitic Activities

The therapeutic potential of thiophene sulfonamides and their analogues extends to antiviral and antiparasitic applications. A review of sulfonamides with a heterocyclic periphery highlighted their antiviral properties against a range of viruses, including coxsackievirus B, enteroviruses, adenoviruses, and human parainfluenza viruses nih.govmdpi.com. The versatility of the sulfonamide group, combined with various heterocyclic cores like thiophene, allows for the development of compounds with a broad spectrum of antiviral activity nih.govmdpi.com.

In the realm of antiparasitic research, substituted thiophene sulfonamides have been identified as moderate antimalarial agents effective against drug-resistant parasites. These compounds act as potent inhibitors of Plasmodium falciparum cyclin-dependent protein kinases (CDKs), which are crucial for the parasite's life cycle nih.gov. A specific subclass, bromohydrosulfonylacetamides, showed particular promise with sub-micromolar IC50 values against the P. falciparum CDK, Pfmrk nih.gov. Additionally, a novel class of sulfonamides has been shown to potently block malaria transmission by targeting a vacuole membrane protein in the parasite, thereby preventing its sexual maturation and subsequent infection of mosquitoes news-medical.net.

Anticancer and Cytotoxic Activities (in vitro and in vivo animal models)

This compound analogues have been the subject of numerous investigations into their potential as anticancer agents. These studies have primarily focused on evaluating their cytotoxic effects against a variety of human cancer cell lines in vitro.

Evaluation of Cytotoxicity Against Diverse Human Cancer Cell Lines (e.g., Solid Tumors, Hematological Malignancies)

A substantial body of research demonstrates the cytotoxic potential of various thiophene derivatives against a wide array of human cancer cell lines. For instance, a series of newly synthesized thiophene derivatives exhibited moderate to high cytotoxic effects against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. The IC50 values for some of these compounds were found to be comparable to the standard anticancer drug Sorafenib (B1663141) semanticscholar.org. In some cases, pretreatment with a thiophene derivative sensitized HepG2 cells to sorafenib, significantly lowering its IC50 value semanticscholar.org.

Other studies have reported the cytotoxicity of thiophene derivatives against human colon carcinoma (HCT-116), non-small cell lung cancer (H1299), and prostate cancer (PC-3) cell lines. Certain 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives showed better activity against the PC-3 cell line than the standard drug 5-fluorouracil. Similarly, some analogues were more effective against the HepG2 cell line than 5-FU.

The cytotoxic activity of thiophene derivatives has also been observed against cervical cancer (HeLa) and another liver cancer (SMMC-7721) cell line researchgate.netnih.gov. The IC50 values for some of these compounds were in the micromolar range, indicating significant anticancer potential researchgate.net. Furthermore, novel thiophene derivatives derived from 2-(4-oxo-4,4-dihydrothiazol-2-yl) acetonitrile were found to be highly active against MCF-7, NCI-H460 (non-small cell lung cancer), and SF-268 (glioblastoma) cancer cell lines, with some compounds showing IC50 values in the nanomolar range scirp.org.

Table 2: Cytotoxicity of Selected Thiophene Analogues Against Human Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Thiophene derivatives 4a, 4b, 14a, 14b | HepG2 (Hepatocellular Carcinoma) | Close to Sorafenib | semanticscholar.org |

| Thiophene derivatives 4a, 4b, 14a, 14b | MCF-7 (Breast Cancer) | Close to Sorafenib | semanticscholar.org |

| Thiophene derivatives | HeLa (Cervical Cancer) | 12.61 - 33.42 µg/mL | researchgate.net |

| Thiophene derivatives | HepG2 (Hepatocellular Carcinoma) | 13.34 µg/mL | researchgate.net |

| Thiophene derivatives 3, 5, 9c, 11, 13a, 13c, 17, 19b | MCF-7 (Breast Cancer) | 0.01 - 1.6 | scirp.org |

| Thiophene derivatives 3, 5, 9c, 11, 13a, 13c, 17, 19b | NCI-H460 (Non-small cell lung cancer) | Not specified | scirp.org |

| Thiophene derivatives 3, 5, 9c, 11, 13a, 13c, 17, 19b | SF-268 (Glioblastoma) | Not specified | scirp.org |

Investigation of Mechanistic Pathways in Cancer Cells

Thiophene derivatives have been shown to exert their anticancer effects through various mechanistic pathways, including the induction of apoptosis, cell cycle arrest, and modulation of autophagy and DNA damage responses.

Apoptosis Induction and Cell Cycle Arrest:

Research on thiophene-based compounds has demonstrated their ability to trigger programmed cell death (apoptosis) in cancer cells. For instance, certain thiophene derivatives have been found to induce apoptosis by modulating the expression of key regulatory proteins.

Studies on various cancer cell lines have also revealed that thiophene analogues can cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells. This is often achieved by interfering with the progression of the cell cycle at specific checkpoints. While direct studies on this compound are limited, the anticancer activity of related thiophene derivatives suggests that it may share similar mechanisms.

Autophagy Modulation and DNA Damage:

The role of thiophene derivatives in autophagy, a cellular process of degradation and recycling of cellular components, is an emerging area of research. Some studies suggest that these compounds can modulate autophagy, which can either promote or inhibit cancer cell survival depending on the cellular context.

Inhibition of Oncogenic Enzymes and Signaling Pathways

The anticancer activity of thiophene derivatives is often linked to their ability to inhibit enzymes and signaling pathways that are crucial for cancer cell growth and survival.

Kinases, Topoisomerases, and Histone Deacetylases:

Kinases are a major class of enzymes that are often dysregulated in cancer. Several thiophene-containing molecules have been identified as potent kinase inhibitors. Although specific inhibitory data for this compound against a panel of kinases is not available, the general activity of the thiophene scaffold suggests potential in this area.

Topoisomerases and histone deacetylases (HDACs) are other important targets in cancer therapy. While extensive research on this compound as a topoisomerase or HDAC inhibitor is lacking, the structural features of sulfonamides have been incorporated into molecules targeting these enzymes.

Carbonic Anhydrases:

Carbonic anhydrases (CAs) are a family of enzymes involved in pH regulation and are overexpressed in many tumors. Thiophene-2-sulfonamide, a close analogue of this compound, has been extensively studied as a carbonic anhydrase inhibitor.

Anti-angiogenic and Anti-metastatic Potentials

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Thiophene derivatives have shown promise as anti-angiogenic agents. The mechanism often involves the inhibition of key signaling pathways, such as the Vascular Endothelial Growth Factor (VEGF) pathway. The anti-metastatic potential of these compounds is closely linked to their anti-angiogenic and anti-proliferative effects.

Enzyme Inhibition Studies (Biochemical and Cellular Assays)

Inhibition of Carbonic Anhydrase Isozymes (hCA I, II, IX, XII)

Derivatives of thiophene-2-sulfonamide have been extensively investigated as inhibitors of various human carbonic anhydrase (hCA) isozymes. These enzymes play crucial roles in physiological and pathological processes, and their inhibition has therapeutic applications. The tumor-associated isozymes hCA IX and XII are particularly important targets in cancer therapy.

A study on 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides, which are analogues of this compound, demonstrated potent inhibition against several hCA isozymes. The inhibition constants (Kᵢ) for these compounds are presented in the table below.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| Analogue 1 | 224 | 2.2 | 5.4 | 3.4 |

| Analogue 2 | 7544 | 7.7 | 811 | 239 |

These results indicate that thiophene-2-sulfonamide derivatives can be highly potent and selective inhibitors of specific hCA isozymes. nih.gov

Modulatory Effects on Monoamine Oxidase (MAO-A, MAO-B) Activity

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters, and their inhibitors are used in the treatment of neurological disorders. Recent research has explored the potential of thiophene-containing compounds as MAO inhibitors.

While direct data on this compound is limited, studies on thiophene-based hydrazone frameworks have shown significant MAO inhibitory activity. For example, certain 2,1-benzothiazine-(thiophen)yl hydrazone derivatives have been reported to inhibit both MAO-A and MAO-B in the low micromolar range. The IC₅₀ values for representative compounds are shown below.

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |

|---|---|---|

| Hydrazone Analogue 1 | 1.04 ± 0.01 | > 100 |

| Hydrazone Analogue 2 | > 100 | 1.03 ± 0.17 |

These findings suggest that the thiophene hydrazone scaffold is a promising starting point for the development of novel MAO inhibitors. nih.gov

Urease Inhibition and Relevance in Infectious Diseases and Gastric Ulcers

Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, which is associated with gastric ulcers. Inhibition of urease is a potential therapeutic strategy for treating infections caused by these bacteria.

Thiophene-containing compounds, particularly thiosemicarbazones which are structurally related to sulfonohydrazides, have been investigated as urease inhibitors. A study on morpholine-thiophene hybrid thiosemicarbazones demonstrated potent inhibition of urease, with some compounds showing significantly better activity than the standard inhibitor, thiourea (B124793). The IC₅₀ values for some of these analogues are presented below.

| Compound | Urease IC₅₀ (µM) |

|---|---|

| Thiourea (Standard) | 22.31 ± 0.03 |

| Thiosemicarbazone Analogue 1 | 4.94 ± 2.7 |

| Thiosemicarbazone Analogue 2 | 4.00 ± 2.4 |

| Thiosemicarbazone Analogue 3 | 3.80 ± 1.9 |

These results highlight the potential of thiophene-based scaffolds in the design of effective urease inhibitors. nih.gov

Other Relevant Enzyme Targets (e.g., Glycosidases, Proteases, Esterases, Tyrosinase)

Analogues of this compound have been investigated as inhibitors of several other important enzyme classes beyond the commonly studied kinases. These include metalloenzymes and phosphatases, highlighting the versatility of the thiophene sulfonamide scaffold in interacting with diverse biological targets.

Carbonic Anhydrases (CAs): Thiophene-based sulfonamides have demonstrated potent inhibitory effects against human carbonic anhydrase I and II isoenzymes (hCA-I and hCA-II). In one study, a series of thiophene-based sulfonamides showed IC₅₀ values ranging from 69 nM to 70 µM against hCA-I and from 23.4 nM to 1.405 µM against hCA-II. Kinetic and molecular modeling studies revealed that these compounds act as noncompetitive inhibitors, interacting with a site outside of the catalytic active site of the enzymes. The sulfonamide and thiophene moieties were both identified as playing a significant role in the inhibition researchgate.net.

Protein Tyrosine Phosphatases (PTPs): A notable thiophene sulfonamide analogue, (oxalylamino-methylene)-thiophene sulfonamide (OMTS), has been identified as a potent and selective inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB). OMTS exhibited an IC₅₀ of 440 ± 50 nM with over 60-fold specificity for PtpB compared to several human PTPs. X-ray crystallography showed that the binding of OMTS induces a significant conformational change in the enzyme, with some residues shifting more than 27 Å. This structural rearrangement and the extensive contacts with the catalytic loop are believed to be the basis for the inhibitor's selectivity rcsb.orgmdpi.com.

Tyrosine Kinases: The 5-Bromothiophene-2-sulfonamide intermediate is utilized in the synthesis of tyrosine kinase inhibitors that feature a halogenated thiophene sulfonamide structure. These kinases are crucial regulators of cellular signaling pathways, and their abnormal activity is implicated in diseases like cancer and inflammatory conditions guidechem.comgoogle.com.

The following table summarizes the inhibitory activity of selected thiophene sulfonamide analogues against these enzyme targets.

| Compound Class | Enzyme Target | Inhibition Data (IC₅₀ / Kᵢ) | Mechanism of Action |

| Thiophene-based sulfonamides | hCA-I | IC₅₀: 69 nM - 70 µM | Noncompetitive |

| Thiophene-based sulfonamides | hCA-II | IC₅₀: 23.4 nM - 1.405 µM | Noncompetitive |

| (Oxalylamino-methylene)-thiophene sulfonamide (OMTS) | M. tuberculosis PtpB | IC₅₀: 440 ± 50 nM | Selective, induces conformational change |

| Halogenated thiophene sulfonamides | Tyrosine Kinases | Not specified | Target cellular signaling pathways |

Anti-Inflammatory and Immunomodulatory Activities

The thiophene core is a recognized pharmacophore in the design of anti-inflammatory agents. Analogues of this compound, particularly those within the broader thiophene sulfonamide class, have been noted for their significant anti-inflammatory and immunomodulatory properties.

Inhibition of Pro-inflammatory Mediators (e.g., Cyclooxygenases (COX), Lipoxygenases (LOX), Nitric Oxide Synthase)

Research into thiophene-based compounds has revealed their potential to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. While direct inhibitory data for this compound is limited, its structural analogues have been explored as platforms for developing COX-2 inhibitors acs.org. The structural framework of these compounds allows for modifications that can lead to potent and selective inhibition of these enzymes. Additionally, some thiophene derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key pro-inflammatory molecule generated by nitric oxide synthase (iNOS) mdpi.com.

Modulation of Cytokine and Chemokine Expression and Release

Thiophene sulfonamide analogues can exert immunomodulatory effects by altering the production and release of cytokines and chemokines. For instance, the phenoxy thiophene sulfonamide small molecule B355252 has been shown to provide neuroprotection in a rat model of cerebral ischemia by reducing inflammatory responses. This includes modulating the MAPK/JNK signaling cascade, which is involved in gliosis and the release of inflammatory cytokines nih.gov. Studies on other thiophene sulfonamide series have demonstrated that they can reduce plasma levels of TNF-α in LPS-treated mice and decrease synovial inflammation in mouse models of collagen-induced arthritis ovid.com. These compounds can stimulate human immune cells and alter the induction of anti-inflammatory cytokines and chemokines, indicating a complex immunomodulatory profile nih.gov. Specifically, certain pathways involving protein tyrosine phosphatase B (PtpB) can block IFN-γ stimulated IL-6 production, and inhibitors of this enzyme could therefore restore pro-inflammatory cytokine levels to combat infections mdpi.com.

Antioxidant and Free Radical Scavenging Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the pathogenesis of inflammation and neurodegenerative diseases. Thiophene derivatives have been investigated for their antioxidant potential.

Analogues such as the phenoxy thiophene sulfonamide molecule B355252 have demonstrated neuroprotective effects against oxidative stress-induced damage in neuronal cell lines. This compound was found to lower glutamate-induced cytotoxicity by suppressing the release of ROS and modulating cellular signaling pathways related to apoptosis tandfonline.com. The mechanism of action involves the preservation of mitochondrial membrane potential and the attenuation of ROS production, which in turn inhibits the release of cytochrome C and subsequent cell death pathways nih.gov.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Elucidation of Key Structural Features for Potency, Selectivity, and Biological Mechanisms

The biological activity of this compound analogues is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies have been crucial in identifying the key chemical features that govern their potency, selectivity, and mechanisms of action against various biological targets.

For inhibitors of carbonic anhydrase, both the sulfonamide group and the thiophene ring are considered essential for activity. The sulfonamide moiety typically anchors the inhibitor to the zinc ion in the enzyme's active site, while the thiophene ring and its substituents contribute to binding affinity and selectivity through interactions with other residues in the active site cavity researchgate.net.

In the context of protein tyrosine phosphatase PtpB inhibition, the (oxalylamino-methylene)-thiophene sulfonamide (OMTS) structure demonstrates how specific arrangements of functional groups can induce significant, selectivity-conferring conformational changes in the target enzyme. The binding of two OMTS molecules in adjacent sites suggests possibilities for designing even more potent inhibitors that could occupy a potential second substrate-binding site rcsb.org.

For anti-inflammatory activity, SAR studies on (benzoylaminomethyl)thiophene sulfonamide inhibitors of c-Jun-N-terminal kinase (JNK) have provided insights into developing compounds with neuroprotective and anti-inflammatory effects ovid.com. Modifications to the thiophene ring, such as the addition of hydrophobic groups or amide derivatives, can enhance bioavailability and target binding. For example, amide derivatives have shown improved protease inhibition due to favorable hydrogen-bonding interactions . The specific substitution patterns on the thiophene and associated phenyl rings are critical for achieving high potency and selectivity.

Impact of Substituent Electronic and Steric Effects on Biological Activity Profile

The biological activity of this compound analogues is significantly influenced by the electronic and steric properties of substituents on the thiophene ring and the sulfonohydrazide moiety. These properties dictate the molecule's interaction with its biological target, affecting binding affinity, and also influence its physicochemical characteristics such as solubility and metabolic stability. nih.gov Structure-activity relationship (SAR) studies are crucial for understanding these effects and guiding the design of more potent compounds. nih.govrsc.org

Electronic Effects: The electron density of the thiophene ring, modulated by substituents, plays a key role in its biological activity.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or halo (-Cl, -Br) decrease the electron density of the thiophene ring. This can enhance interactions with electron-rich pockets in a target protein or alter the pKa of the sulfonohydrazide group, potentially improving hydrogen bonding capabilities.

Electron-Donating Groups (EDGs): Groups such as alkyl (-CH₃) or alkoxy (-OCH₃) increase the electron density of the ring. This can be favorable for interactions with electron-deficient areas of a biological target.

Steric Effects: The size and spatial arrangement of substituents can either facilitate or hinder the binding of the molecule to its target.

Bulky Substituents: Large groups can cause steric hindrance, preventing the molecule from fitting into the active site of a target enzyme or receptor. Conversely, a bulky group might enhance selectivity by preventing the molecule from binding to off-target proteins.

Positional Isomerism: The position of the substituent on the thiophene ring is critical. For example, a substituent at the 5-position may have a different impact on activity compared to one at the 4-position, due to the specific topology of the target's binding site.

The interplay of these effects is complex, and optimizing the biological activity profile often requires a careful balance between electronic and steric factors.

| Substituent at 5-position of Thiophene Ring | Electronic Effect | Steric Effect | Observed Impact on Activity (Hypothetical) |

|---|---|---|---|

| -H | Neutral | Minimal | Baseline activity |

| -Cl | Electron-withdrawing | Small | Increased activity due to enhanced hydrogen bonding potential |

| -NO₂ | Strongly electron-withdrawing | Moderate | Potentially higher activity, but may have solubility issues |

| -CH₃ | Electron-donating | Small | Moderate increase in activity through hydrophobic interactions |

| -C(CH₃)₃ (tert-Butyl) | Electron-donating | Large/Bulky | Decreased activity due to steric hindrance at the binding site |

| -Phenyl | Electron-withdrawing (by induction), can donate via resonance | Large | Variable; may increase activity through π-π stacking if the binding site accommodates it |

Development of Design Principles for Novel this compound Analogues with Improved Efficacy

The development of novel this compound analogues with enhanced efficacy is guided by established medicinal chemistry strategies, building upon structure-activity relationship (SAR) data. The primary goal is to optimize the compound's interaction with its biological target while improving its pharmacokinetic properties.

Key design principles include:

Bioisosteric Replacement: The thiophene ring itself is often considered a bioisostere of a phenyl ring. nih.gov This substitution can improve metabolic stability and binding affinity. nih.gov Similarly, other parts of the molecule can be modified. For instance, the sulfonohydrazide group can be replaced with other hydrogen-bonding moieties to explore different interactions with the target.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to design analogues that fit optimally into the binding site. This approach allows for the rational introduction of substituents that are predicted to form strong interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues.

Scaffold Hopping and Diversification: This involves keeping the core pharmacophore (e.g., the thiophene-sulfonohydrazide scaffold) intact while introducing a wide variety of substituents. Techniques like multicomponent reactions can be employed to efficiently generate a large library of diverse analogues for high-throughput screening. nih.gov This increases the probability of identifying compounds with significantly improved activity.

Modulation of Physicochemical Properties: Efficacy is not solely dependent on target affinity. The compound must reach its target in the body. Design strategies often focus on optimizing properties like:

Lipophilicity (LogP): Balancing lipophilicity is crucial for membrane permeability and solubility.

Solubility: Enhancing aqueous solubility can improve bioavailability.

Metabolic Stability: Introducing groups that block sites of metabolic degradation (e.g., fluorination) can prolong the compound's half-life.

By systematically applying these principles, researchers can rationally design new generations of this compound analogues with a higher probability of therapeutic success.

Biological Target Identification and Validation Methodologies

A critical step in the development of a novel compound like this compound is the identification and validation of its molecular target(s). Understanding which protein or pathway the compound interacts with is fundamental to elucidating its mechanism of action and predicting potential therapeutic effects. Several advanced methodologies are employed for this purpose.

Affinity-Based Probes and Proteomics for Target Deconvolution

Affinity-based chemical proteomics is a powerful technique for identifying the specific protein targets of a small molecule directly within a complex biological system. tum.de This method involves creating a chemical probe by modifying the parent compound (e.g., a this compound analogue) without compromising its biological activity.

The process typically involves these steps:

Probe Design and Synthesis: The compound of interest is functionalized with a reporter tag. This can be a biotin tag for affinity purification or a photo-reactive group (for photoaffinity labeling) that allows for covalent cross-linking to the target protein upon UV irradiation. nih.gov

Incubation with Proteome: The probe is incubated with a complex protein mixture, such as a cell lysate or even in living cells, allowing it to bind to its target protein(s). nih.gov

Affinity Purification: If a biotinylated probe is used, the probe-protein complexes are captured and isolated from the mixture using streptavidin-coated beads, which have a very high affinity for biotin. nih.gov